molecular formula C4H9Li B1581126 sec-Butyllithium CAS No. 598-30-1

sec-Butyllithium

Cat. No.: B1581126
CAS No.: 598-30-1
M. Wt: 64.1 g/mol
InChI Key: WGOPGODQLGJZGL-UHFFFAOYSA-N
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Description

sec-Butyllithium: (systematic name: butan-2-yllithium ) is an organolithium compound with the chemical formula CH3CH2CH(Li)CH3 . It is a strong base and a versatile reagent widely used in organic synthesis, particularly in the polymerization of styrene and dienes, as well as in the ortho metallation of aromatic substrates.

Mechanism of Action

Target of Action

Sec-Butyllithium is an organometallic compound with the formula CH3CHLiCH2CH3 . This chiral organolithium reagent is primarily used as a source of sec-butyl carbanion in organic synthesis . The primary targets of this compound are carbon acids, particularly weak ones, where it acts as a base .

Mode of Action

This compound is employed for deprotonations of particularly weak carbon acids where the more conventional reagent n-Butyllithium is unsatisfactory . The carbon-lithium bond in this compound is highly polar, rendering the carbon basic . This basicity allows this compound to abstract a proton from the weak carbon acid, resulting in the formation of a sec-butyl carbanion .

Biochemical Pathways

This compound is involved in various transformations in organic synthesis . For instance, in combination with sparteine as a chiral auxiliary, this compound is useful in enantioselective deprotonations . It is also effective for lithiation of arenes . These transformations involve various biochemical pathways, with the common feature being the generation of a sec-butyl carbanion that can then participate in further reactions.

Pharmacokinetics

As an organolithium compound, this compound is not typically associated with pharmacokinetics, which is the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. Instead, its properties and behavior are more relevant to the field of organic chemistry. For instance, this compound is a colorless viscous liquid and it decomposes slowly at room temperature and more rapidly at higher temperatures, giving lithium hydride and a mixture of butenes .

Result of Action

The primary result of this compound’s action is the generation of a sec-butyl carbanion . This carbanion can then participate in various reactions, such as nucleophilic additions or substitutions, depending on the specific conditions and reactants present. The generation of this carbanion is a crucial step in many synthetic pathways, enabling the formation of a wide range of organic compounds.

Action Environment

The action of this compound is influenced by several environmental factors. For example, it has been found that this compound exists as tetramers when dissolved in organic solvents such as benzene, cyclohexane or cyclopentane . In electron-donating solvents such as tetrahydrofuran, there exists an equilibrium between monomeric and dimeric forms . Furthermore, this compound is so basic that its use requires greater care than for n-Butyllithium . For example, diethyl ether is attacked by this compound at room temperature in minutes, whereas ether solutions of n-Butyllithium are stable .

Preparation Methods

Synthetic Routes and Reaction Conditions: sec-Butyllithium is typically synthesized by the reaction of 2-bromobutane with lithium metal in anhydrous ether or cyclohexane. The reaction is highly exothermic and must be conducted under controlled conditions to prevent uncontrolled reactions.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods but with enhanced safety measures and equipment to handle the reactivity of lithium. The production process involves the careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: sec-Butyllithium is known for its ability to undergo various types of reactions, including:

  • Oxidation: this compound can be oxidized to form lithium hydroxide and butene derivatives.

  • Reduction: It can act as a reducing agent in certain organic reactions.

  • Substitution: It is commonly used in nucleophilic substitution reactions to introduce lithium into organic molecules.

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxygen or peroxides.

  • Reduction: Often requires the presence of a suitable reducing agent.

  • Substitution: Requires anhydrous conditions and the presence of a suitable electrophile.

Major Products Formed:

  • Lithium Hydroxide: A common byproduct in oxidation reactions.

  • Butene Derivatives: Formed through the reduction of this compound.

  • Lithiated Organic Compounds: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: sec-Butyllithium is extensively used in organic synthesis for the preparation of various organic compounds, including pharmaceuticals and polymers. Its strong basicity and nucleophilic properties make it an invaluable tool in the synthesis of complex molecules.

Biology: In biological research, this compound is used to study enzyme mechanisms and to synthesize biologically active compounds.

Medicine: The compound is employed in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

Industry: this compound is a key reagent in the production of synthetic rubbers, such as styrene-butadiene rubber (SBR), and thermoplastic elastomers (TPEs).

Comparison with Similar Compounds

  • n-Butyllithium (n-BuLi): Another organolithium reagent used in similar applications but with different reactivity due to its linear structure.

  • tert-Butyllithium (t-BuLi): A more hindered reagent with different reactivity patterns compared to sec-Butyllithium.

Uniqueness: this compound is unique in its ability to perform ortho metallation of aromatic substrates and its effectiveness in initiating anionic polymerization of styrene and dienes. Its branched structure provides distinct reactivity compared to its linear and more hindered counterparts.

Properties

IUPAC Name

lithium;butane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9.Li/c1-3-4-2;/h3H,4H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOPGODQLGJZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC[CH-]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Li
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DSSTOX Substance ID

DTXSID80883459
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Molecular Weight

64.1 g/mol
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Physical Description

Liquid, 10-20% solution in cyclohexane: Liquid; [Sigma-Aldrich MSDS]
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Record name sec-Butyllithium
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CAS No.

598-30-1
Record name sec-Butyllithium
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Record name Lithium, (1-methylpropyl)-
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Record name sec-butyllithium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of sec-butyllithium?

A1: this compound has the molecular formula C4H9Li and a molecular weight of 64.06 g/mol.

Q2: How does this compound initiate anionic polymerization?

A3: this compound acts as a strong base, abstracting a proton from a monomer molecule like styrene or isoprene. This generates a carbanion, which initiates the polymerization process by attacking other monomer molecules. [, ]

Q3: How does the presence of lithium sec-butoxide affect this compound reactivity?

A4: Lithium sec-butoxide, often present as an impurity, can accelerate the initiation rate of polymerization but may also decrease the propagation rate. [, ]

Q4: What solvents are typically used with this compound in anionic polymerization?

A5: Nonpolar solvents like cyclohexane, toluene, and n-hexane are commonly used for sec-BuLi initiated polymerizations. [, , , ]

Q5: How does the choice of solvent affect the polymerization of dienes initiated by this compound?

A6: The solvent can influence the microstructure of the resulting polymer. For instance, polybutadienes synthesized with sec-BuLi in hydrocarbon solvents exhibit varying 1,2-vinyl content depending on the specific solvent used. [, ]

Q6: Can this compound be used for the synthesis of block copolymers?

A7: Yes, sec-BuLi is highly effective for block copolymer synthesis. By sequential addition of different monomers, well-defined block copolymers can be prepared. [, , , ]

Q7: Can this compound be used to functionalize polymers?

A9: Yes, sec-BuLi can be used to introduce various functionalities into polymers. For example, reacting sec-BuLi with chloromethylphenyl-functionalized polystyrene allows for the introduction of D-glucose, phenol, and benzyl halide functionalities. []

Q8: Have computational methods been employed to study this compound reactions?

A11: Yes, semiempirical calculations (PM3) have been used to study the transition states involved in the deprotonation of β-stereogenic alkyl carbamates by sec-BuLi, providing insights into the observed diastereoselectivities. [] Additionally, DFT calculations were employed to investigate the equilibrium of diastereomers in lithiated O-benzyl carbamates. []

Q9: How does the structure of the alkyllithium reagent affect its reactivity?

A12: The reactivity of alkyllithium reagents is influenced by the structure of the alkyl group. For instance, this compound exhibits different reactivity compared to n-butyllithium in polymerization reactions, impacting the properties of the resulting polymers. []

Q10: How is the stability of this compound solutions maintained?

A13: this compound is highly reactive and prone to decomposition. To maintain stability, solutions are typically stored at low temperatures under an inert atmosphere, excluding air and moisture. []

Q11: Can the stability of this compound be improved?

A14: Using a mixture of cyclic ethers, such as THF and 2-methyltetrahydrofuran, instead of pure THF can significantly enhance the stability of sec-BuLi solutions. []

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